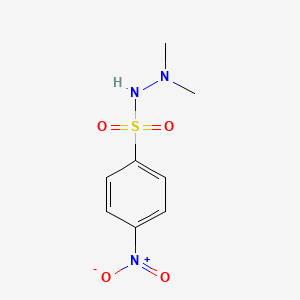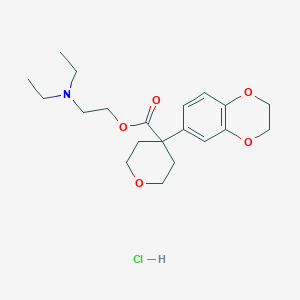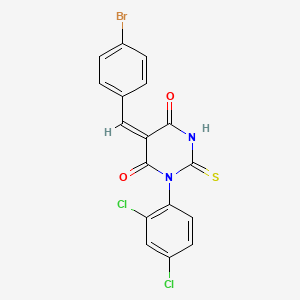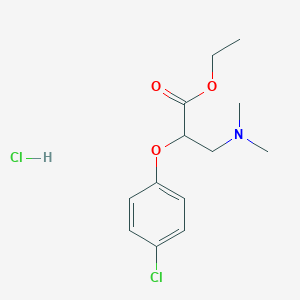![molecular formula C13H8F3N3O2 B6048442 N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]-2-furamide](/img/structure/B6048442.png)
N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]-2-furamide, also known as TFB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. TFB is a heterocyclic compound that belongs to the benzimidazole family. It has a molecular weight of 311.27 g/mol and a chemical formula of C14H8F3N3O2.
Mécanisme D'action
The mechanism of action of N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]-2-furamide involves its ability to bind to the active site of enzymes and inhibit their activity. N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]-2-furamide has been found to exhibit competitive inhibition against carbonic anhydrase and non-competitive inhibition against acetylcholinesterase. The binding of N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]-2-furamide to the active site of enzymes is attributed to its structural similarity to the natural substrates of the enzymes.
Biochemical and Physiological Effects:
N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]-2-furamide has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and exhibit anti-inflammatory activity. N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]-2-furamide has also been found to exhibit neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]-2-furamide in laboratory experiments is its high potency and selectivity towards enzymes. This makes it a useful tool for studying the activity of enzymes and their inhibition. However, one of the limitations of using N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]-2-furamide is its potential toxicity and side effects. Careful consideration should be taken when handling and using N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]-2-furamide in laboratory experiments.
Orientations Futures
There are several future directions for the research and development of N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]-2-furamide. One potential direction is the synthesis of N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]-2-furamide derivatives with improved potency and selectivity towards specific enzymes. Another direction is the study of the pharmacokinetics and pharmacodynamics of N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]-2-furamide in animal models and humans. This would provide valuable information on the safety and efficacy of N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]-2-furamide as a potential therapeutic agent. Additionally, the development of novel drug delivery systems for N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]-2-furamide could enhance its therapeutic potential and minimize its side effects.
Méthodes De Synthèse
The synthesis of N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]-2-furamide involves the reaction of 2-aminobenzimidazole and 2-chloro-5-nitrofuran in the presence of trifluoromethylsulfonic acid (TfOH) as a catalyst. The reaction leads to the formation of N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]-2-furamide as a yellow solid. The purity of the synthesized compound is confirmed by analytical techniques such as NMR and HPLC.
Applications De Recherche Scientifique
N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]-2-furamide has been studied for its potential applications in various scientific fields such as medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit inhibitory activity against several enzymes such as carbonic anhydrase, urease, and acetylcholinesterase. N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]-2-furamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3N3O2/c14-13(15,16)12-18-8-4-1-3-7(10(8)19-12)17-11(20)9-5-2-6-21-9/h1-6H,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVSXAUHWKFODE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CC=CO3)N=C(N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1H-imidazole hydrochloride](/img/structure/B6048359.png)
![1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-chlorobenzoyl}-N,N-diethyl-3-pyrrolidinamine](/img/structure/B6048364.png)

![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B6048375.png)
![1-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B6048392.png)

![5-{1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2-pyrrolidinyl}-N-1,2,3-thiadiazol-5-yl-2-thiophenecarboxamide](/img/structure/B6048425.png)
![N-(1-cycloheptyl-3-piperidinyl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide](/img/structure/B6048434.png)

![1-ethyl-4-{3-[1-(tetrahydro-3-furanylcarbonyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B6048462.png)

![1-(1-adamantyl)-4-[(2,5-dichlorophenyl)sulfonyl]piperazine](/img/structure/B6048468.png)
![1,3,5-trimethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B6048476.png)
